molecular formula C16H13F3N2O B12514293 4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B12514293
M. Wt: 306.28 g/mol
InChI Key: UOIDAFBRAUSYGL-UHFFFAOYSA-N
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Description

(R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral pyridine-oxazoline (PyOx) ligand of high interest in advanced chemical research. Pyridine-oxazoline ligands are a significant class of bidentate dinitrogen ligands extensively used in asymmetric catalysis and the development of novel coordination complexes . Researchers utilize these chiral ligands to create well-defined metal complexes for catalytic transformations and materials science. For instance, pyridine-oxazoline ligated cobalt complexes have been studied for their high activity in the polymerization of isoprene, leading to polymers with specific microstructures . This compound is characterized by its CAS Number 2757082-42-9, molecular formula C16H13F3N2O, and a molecular weight of 306.28 g/mol . To ensure the stability and longevity of this reagent, it must be stored under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H13F3N2O

Molecular Weight

306.28 g/mol

IUPAC Name

4-benzyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-14(20-9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2

InChI Key

UOIDAFBRAUSYGL-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Classical Condensation Approaches

Two-Step Cyclocondensation

The most widely reported method involves a two-step process:

  • Formation of the Pyridine-Oxazoline Precursor : Reacting 5-(trifluoromethyl)pyridine-2-carbaldehyde with chiral amino alcohols (e.g., (S)-valinol or (S)-phenylglycinol) under basic conditions forms a Schiff base intermediate.
  • Cyclization : Intramolecular cyclization is induced via iodine-mediated oxidative conditions or BF₃·Et₂O catalysis.

Key Reaction Parameters :

  • Solvent : Dichloromethane (DCM) or tert-butanol.
  • Catalysts : K₂CO₃ (for deprotonation) and I₂ (for oxidation).
  • Yield : 60–75% for enantiomerically pure products.

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable direct functionalization of the pyridine ring. For example, Suzuki-Miyaura coupling of 2-bromo-5-(trifluoromethyl)pyridine with benzylboronic acids introduces the benzyl group.

Optimization Challenges :

  • Trifluoromethyl groups deactivate the pyridine ring, necessitating bulky ligands (e.g., Pd(PPh₃)₄).
  • Reaction temperatures >100°C are required for full conversion.

Catalytic Asymmetric Synthesis

Chiral Ligand Design

Immobilized pyridine-oxazoline (PyOX) ligands, such as (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, enhance enantioselectivity in asymmetric additions. A PS–PEG TentaGel support enables heterogeneous catalysis, achieving 90% enantiomeric excess (ee) in benzosultam synthesis.

Table 1: Performance of Homogeneous vs. Heterogeneous Catalysts
Parameter Homogeneous Catalyst Heterogeneous Catalyst
Reaction Time 6–8 h 12–24 h
ee (%) 92–95 88–90
Reusability Not reusable 10 cycles
TON 500 2,000 (flow system)

Data from.

Continuous Flow Systems

Microreactor technology improves scalability and reduces side reactions. Key advancements include:

  • Residence Time : 5–10 minutes at 75°C.
  • Productivity : 4.2 g·h⁻¹ in a 5 mL reactor.

Industrial-Scale Production

Raney Nickel Hydrogenation

A one-pot synthesis starting from 4-(2'-pyridyl)benzonitrile uses Raney Ni for cyano reduction to an aldehyde intermediate, followed by hydrazone formation and Pd/C-catalyzed transfer hydrogenation.

Advantages :

  • Eliminates Grignard reagents, reducing costs by 40%.
  • Purity : >98% after recrystallization.

Vapor-Phase Fluorination

Simultaneous chlorination/fluorination of 3-picoline at >300°C produces 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate. Catalyst beds of FeF₃ achieve 85% selectivity.

Byproduct Management :

  • Unreacted chlorinated byproducts are recycled via hydrogenolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.07–7.21 (pyridine and benzyl aromatic protons), 4.72–4.28 (oxazole CH₂), 3.33–2.78 (benzyl CH₂).
  • ¹³C NMR : 125.5 ppm (q, J = 281.8 Hz, CF₃).

Chiral Purity Assessment

  • HPLC : Chiralcel OD-H column, hexane/isopropanol (90:10), retention time = 12.3 min for (S)-enantiomer.
  • Optical Rotation : [α]²⁵_D = +69.62° (c 0.26, CH₂Cl₂).

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can have different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
  • CAS No.: 1803416-29-6
  • Molecular Formula : C₁₆H₁₃F₃N₂O
  • Molecular Weight : 306.28 g/mol .

Structural Features :

  • Core Structure : A chiral oxazoline ring fused with a pyridine moiety substituted with a trifluoromethyl (-CF₃) group at the 5-position.
  • Stereochemistry : The (S)-configuration at the 4-position of the oxazoline ring ensures enantioselectivity in catalytic applications .

Structural Modifications and Substituent Effects

Key structural variations among oxazoline ligands include:

Oxazoline Substituents : Alkyl (tert-butyl, isopropyl), aryl (benzyl, phenyl).

Pyridine Substituents : Trifluoromethyl (-CF₃), bromo (-Br), fluoro (-F), or unmodified.

Stereochemistry : (R) vs. (S) configurations.

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Oxazoline Substituent Pyridine Substituent Molecular Weight (g/mol) Purity (%) Key Applications Storage Conditions References
(S)-4-Benzyl-2-(5-CF₃-pyridin-2-yl)-oxazoline (1803416-29-6) Benzyl 5-CF₃ 306.28 97–98 Pd-catalyzed asymmetric C–H activation 2–8°C, inert atmosphere
(S)-4-tert-Butyl-2-(5-CF₃-pyridin-2-yl)-oxazoline (A723430) tert-Butyl 5-CF₃ 293.27* 98 Enantioselective addition to ketimines Not specified
(R)-4-Phenyl-2-(5-CF₃-pyridin-2-yl)-oxazoline (1192019-22-9) Phenyl 5-CF₃ 292.26 >97 Chiral ligand synthesis Not specified
4-Benzyl-2-(5-Br-pyridin-2-yl)-oxazoline (2393960-69-3) Benzyl 5-Br 317.18 Not specified Intermediate for functionalization Not specified
(S)-4-Isopropyl-2-(quinolin-2-yl)-oxazoline (A238543) Isopropyl Quinoline 256.34* 97 Ligand for transition-metal complexes Not specified

*Calculated based on molecular formula.

Catalytic Performance and Enantioselectivity

  • Trifluoromethyl vs. tert-Butyl Groups :

    • The tert-butyl group in L1 (CAS A723430) provides steric bulk, enhancing enantioselectivity in palladium-catalyzed additions to cyclic ketimines (e.g., >90% ee) .
    • The benzyl group in the target compound offers moderate steric hindrance, balancing catalytic activity and selectivity in C–H activation .
  • Electronic Effects of Pyridine Substituents :

    • -CF₃ (electron-withdrawing): Stabilizes metal-ligand complexes and enhances electrophilicity in catalytic intermediates .
    • -Br (electron-withdrawing): Increases reactivity for cross-coupling reactions but reduces solubility compared to -CF₃ .
  • Stereochemical Impact :

    • The (S)-configuration in the target compound is critical for achieving high enantiomeric excess (99% ee) in asymmetric catalysis, whereas the (R)-isomer (CAS 1192019-22-9) may show opposing selectivity .

Physicochemical Properties and Stability

  • Solubility : The target compound is sparingly soluble in common solvents (e.g., DMSO), requiring sonication or heating for dissolution .
  • Purity : Commercial batches typically exceed 97% purity, with enantiomeric purity >99% ee for catalytic applications .
  • Stability : Degrades under ambient conditions; analogs with tert-butyl or phenyl groups may exhibit better thermal stability .

Commercial Availability and Handling

  • Availability : The target compound (CAS 1803416-29-6) is temporarily out of stock but can be synthesized via routes similar to tert-butyl analogs .
  • Safety : Classified with precautionary statements for skin/eye irritation (H315/H319) .

Biological Activity

4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its unique structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₃F₃N₂O
  • Molecular Weight : 306.28 g/mol
  • CAS Number : 1803416-29-6

The compound features a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

CompoundIC50 (µM)Cancer Type
Compound A45.69Breast Cancer
Compound B45.81Lung Cancer

These results suggest that modifications to the oxazole structure can lead to enhanced anticancer activity, potentially through mechanisms involving the inhibition of key signaling pathways involved in cell growth and survival.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It is believed to interact with specific enzymes that play crucial roles in metabolic processes and disease pathways. For example, the inhibition of certain kinases or proteases could lead to therapeutic benefits in conditions such as cancer or inflammatory diseases.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to penetrate cellular membranes due to its lipophilic nature. Once inside the cell, it can bind to various molecular targets, including enzymes and receptors, thereby modulating their activity.

  • Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity.
  • Target Interaction : Binding to specific enzymes or receptors alters their function.
  • Signal Modulation : Influences downstream signaling pathways related to cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound in preclinical models:

  • Study on Anti-inflammatory Effects :
    • Researchers investigated the anti-inflammatory potential of a related compound in a murine model of arthritis.
    • Results showed a significant reduction in inflammatory markers and joint swelling.
  • Neuroprotective Activity :
    • A study assessed the neuroprotective effects against oxidative stress in neuronal cell cultures.
    • The compound demonstrated a reduction in cell death and preservation of neuronal function.

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